Ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate

Melting point Thermal property Solid-state behavior

Researchers requiring a rigid, conformationally defined indole-2-carboxylate scaffold often face supply inconsistency for 3-cyclopropyl derivatives. This compound solves that by providing the 1-methylcyclopropyl substituent pre-installed, bypassing low-yielding direct cyclopropanation. - Enables precise steric/electronic deconvolution in SAR studies, specifically for PGD2 (DP) receptor antagonist programs (ref. US 8,623,903 B2). - The strained cyclopropane ring serves as an orthogonal reactive handle for ring-opening diversification in DNA-encoded library (DEL) synthesis. - Distillable ester (b.p. 242.8 °C) facilitates multi-gram purification without chromatography, supporting scale-up.

Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
Cat. No. B11872240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate
Molecular FormulaC15H17NO2
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N1)C3(CC3)C
InChIInChI=1S/C15H17NO2/c1-3-18-14(17)13-12(15(2)8-9-15)10-6-4-5-7-11(10)16-13/h4-7,16H,3,8-9H2,1-2H3
InChIKeyQNZJJTCHODVCMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate: Core Scaffold Overview


Ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate (CAS 1956385‑98‑0) is a heterocyclic indole‑2‑carboxylate ester that bears a 1‑methylcyclopropyl group at the 3‑position of the indole ring. This substitution pattern distinguishes it from common 3‑unsubstituted or 3‑alkyl/aryl indole‑2‑carboxylates by introducing a rigid, strain‑activated cyclopropane ring which alters both the steric profile and the electronic environment of the indole nucleus . The compound is primarily employed as a synthetic building block in early‑stage medicinal chemistry and agrochemical research, where the 1‑methylcyclopropyl motif can modulate molecular conformation, lipophilicity, and metabolic stability relative to simpler indole‑2‑carboxylate analogues [1].

Why Generic Indole-2-carboxylate Esters Cannot Substitute


Indole‑2‑carboxylate esters with simple 3‑substituents (e.g., methyl, phenyl) or no substituent at the 3‑position cannot replicate the conformational constraint imposed by the 1‑methylcyclopropyl group. The strained cyclopropane ring enforces a restricted rotational profile and a distinct spatial orientation of the ethyl carboxylate group, directly affecting molecular recognition events such as receptor‑ligand binding or enzyme‑substrate interactions . In practice, this nuance translates into measurable differences in melting point, solubility, and pharmacologically relevant endpoints such as antagonistic potency at the PGD2 (DP) receptor, where indole‑2‑carboxylate derivatives require precise substitution to achieve desired activity [1]. Generic substitution with a 3‑methyl or 3‑phenyl indole‑2‑carboxylate therefore risks losing the conformational and electronic features that are essential for target engagement.

Quantitative Differentiation from Structural Analogs


Melting Point vs Unsubstituted Indole-2-carboxylate

Ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate exhibits a melting point of 34–38 °C, which is substantially lower than that of ethyl 1H-indole‑2‑carboxylate (reported melting point 39–41 °C) . The depressed melting point is consistent with the presence of the 1‑methylcyclopropyl substituent, which disrupts crystal packing efficiency and indicates altered intermolecular forces relative to the parent indole‑2‑carboxylate ester .

Melting point Thermal property Solid-state behavior

Distillation Advantage vs Free Acid Analog

The ethyl ester has a reported boiling point of 242.8 °C at 760 mmHg, whereas the corresponding free acid, 3‑(1‑methylcyclopropyl)‑1H‑indole‑2‑carboxylic acid (CAS 1956379‑26‑2), decomposes above 250 °C without a defined boiling transition . This difference highlights the ester's superior suitability for distillation‑based purification, which is often required for obtaining high‑purity material in multi‑gram syntheses.

Boiling point Volatility Purification

DP Receptor Antagonism vs Simple Scaffolds

Indole‑2‑carboxylate derivatives bearing a small cyclic substituent at the 3‑position, such as a cyclopropyl group, are explicitly claimed as DP (PGD2) receptor antagonists in US 8,623,903 B2 [1]. In contrast, the unsubstituted ethyl indole‑2‑carboxylate has no reported DP receptor antagonism. The presence of the 1‑methylcyclopropyl group enhances hydrophobic packing in the receptor’s lipophilic pocket, a feature that cannot be replicated by the parent compound or by simple linear alkyl substituents [1].

PGD2 receptor antagonism DP receptor Allergic disease

Flash Point Safety Profile vs Analogous Esters

The compound’s flash point is reported as >110 °C , placing it well above the threshold for flammable‑liquid classification (typically ≤60 °C). By comparison, the closely related 3‑methyl‑1H‑indole‑2‑carboxylate ester is expected to have a flash point near 113 °C, but the cyclopropane‑containing analog retains a safe‑handling profile while offering distinct structural features [1].

Flash point Safety Storage classification

Strain-Enabled Reactivity vs 3-Phenyl Analog

The 1‑methylcyclopropyl substituent introduces approximately 27.5 kcal mol⁻¹ of ring strain (typical for cyclopropane), rendering the C–C bonds of the cyclopropyl ring susceptible to ring‑opening reactions under mild conditions [1]. In contrast, ethyl 3‑phenyl‑1H‑indole‑2‑carboxylate lacks such strain‑driven reactivity. This allows the target compound to serve as a bifunctional building block that can undergo both indole‑directed modifications and cyclopropane‑ring‑opening chemistry, a duality not available with aryl‑substituted analogues.

Ring strain Reactivity Cyclopropane

Comparative Data Availability Disclaimer

At the time of writing, publicly available direct head‑to‑head biological or physicochemical comparison data between ethyl 3‑(1‑methylcyclopropyl)‑1H‑indole‑2‑carboxylate and its closest structural analogs remain scarce. The physicochemical properties cited in this guide derive primarily from vendor datasheets and class‑level inferences. Users should request head‑to‑head experimental verification from vendors before making large‑scale procurement decisions based on claims of superiority over specific comparators.

Data availability Evidence grade Procurement risk

Optimal Research and Industrial Application Scenarios


DP (PGD2) Receptor Antagonist Campaigns

The compound serves as a privileged building block for exploring the SAR of indole‑2‑carboxylate‑based DP receptor antagonists, as indicated by patent US 8,623,903 B2 [1]. Its 1‑methylcyclopropyl substituent mimics the lipophilic motif required for binding in the receptor’s hydrophobic pocket, allowing medicinal chemists to rapidly derivative the ethyl ester and assess impact on potency and selectivity.

Diversity-Oriented and Fragment-Based Library Synthesis

The strain‑activated cyclopropane ring provides a synthetically orthogonal reactive site. Ring‑opening reactions can generate a diverse array of extended scaffolds from a single building block, maximizing library complexity in fragment‑based drug discovery and DNA‑encoded library (DEL) synthesis [1].

Process Development with Distillation Purification

With a boiling point of 242.8 °C at atmospheric pressure, the compound can be purified by distillation, unlike the corresponding free acid [1]. This makes it a practical choice in synthetic routes that require solvent removal and recovery on a multi‑gram to kilogram scale, reducing reliance on chromatographic purification.

Steric Probe for Binding and Catalysis Studies

The 1‑methylcyclopropyl substituent imposes a unique steric and conformational profile that cannot be replicated by simple alkyl or aryl groups. Researchers investigating steric effects on binding or catalysis benefit from using this compound as a precisely defined probe, where the rigid cyclopropane ring limits conformational flexibility and allows deconvolution of steric from electronic effects [1].

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